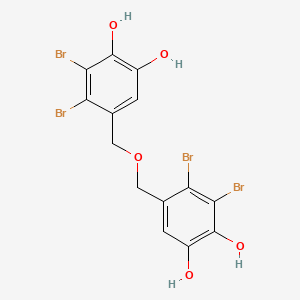![molecular formula C6H14NO6PS B1251985 (2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)
(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-(S-L-cysteinyl)-2-hydroxypropylphosphonate is an L-cysteine thioether in which the thiol hydrogen is replaced by a (1R,2S)-2-hydroxy-1-phosphonopropyl group It is a L-cysteine thioether, a member of phosphonic acids and a secondary alcohol. It is a conjugate acid of a (1R,2S)-1-(S-L-cysteinyl)-2-hydroxypropylphosphonate(2-).
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- The compound has been utilized in the synthesis of stereochemically complex molecules. For instance, Shiraiwa et al. (1998) achieved the optical resolution of (RS)-mercaptosuccinic acid to yield stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid (ADC) with 100% optical purity (Shiraiwa et al., 1998).
Reactivity and Utility
- The compound's derivatives have been examined for their reactivity and utility in chemical syntheses. Chakravarty and Swamy (2007) studied the reaction of allenylphosphonates with thiols under catalyst-free, base-free, and solvent-free conditions, yielding sulfanyl-substituted phosphonates (Chakravarty & Swamy, 2007).
Catalytic Applications
- Sulfuric acid derivatives of the compound have been employed as catalysts in organic synthesis. Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions, demonstrating its utility in synthesizing complex organic compounds (Tayebi et al., 2011).
Antifungal Applications
- Optically active derivatives of the compound have shown potential in antifungal applications. Tasaka et al. (1993) synthesized stereoisomers of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol with significant antifungal activity (Tasaka et al., 1993).
Synthesis of Imidazoles
- The compound's derivatives have been useful in synthesizing imidazoles. Tavakoli et al. (2012) employed sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester (SASPSPE) as a catalyst in synthesizing 1,2,4,5-tetrasubstituted imidazoles, highlighting its role in facilitating complex chemical reactions (Tavakoli et al., 2012).
Potential as Antileukotrienic Agents
- Specific derivatives of the compound have been synthesized for potential antileukotrienic applications. Jampílek et al. (2004) described the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid and related compounds as potential antileukotrienic drugs (Jampílek et al., 2004).
Uranyl Phosphonates and Sulfonates Synthesis
- The compound has been involved in the synthesis of uranyl phosphonates and sulfonates, contributing to the study of these complex inorganic structures. Yang et al. (2013) synthesized and characterized several uranyl phosphonates and sulfonates, providing insights into their structure and properties (Yang et al., 2013).
Eigenschaften
Produktname |
(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid |
|---|---|
Molekularformel |
C6H14NO6PS |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(1R,2S)-2-hydroxy-1-phosphonopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H14NO6PS/c1-3(8)6(14(11,12)13)15-2-4(7)5(9)10/h3-4,6,8H,2,7H2,1H3,(H,9,10)(H2,11,12,13)/t3-,4-,6+/m0/s1 |
InChI-Schlüssel |
ACZNEKUZDVGTFM-RVJQKOHUSA-N |
Isomerische SMILES |
C[C@@H]([C@H](P(=O)(O)O)SC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC(C(P(=O)(O)O)SCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



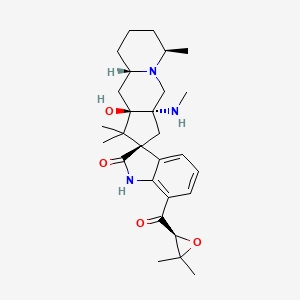
![[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate](/img/structure/B1251905.png)
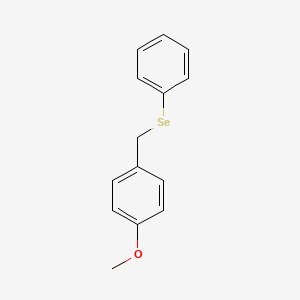
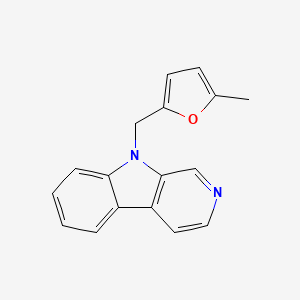

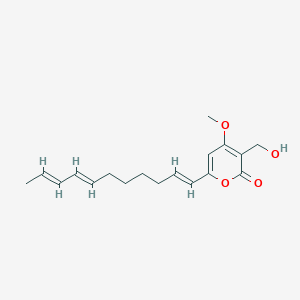

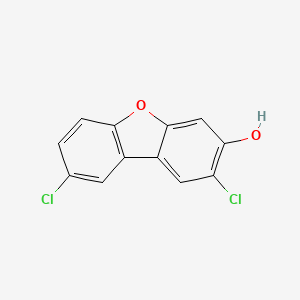
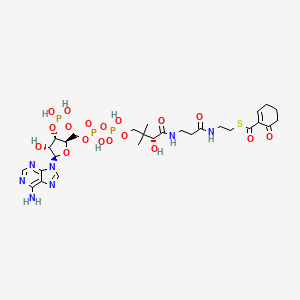
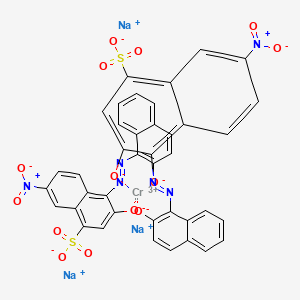
![(19S)-7-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B1251918.png)
![13-[1-(13-Pyridin-3-yltridecyl)pyridin-1-ium-3-yl]tridecan-1-ol](/img/structure/B1251919.png)
